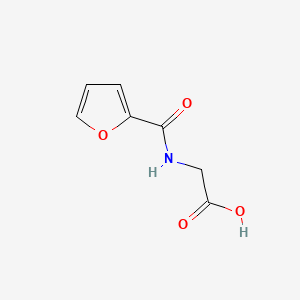

2-Furoylglycine

Descripción

N-(2-Furoyl)glycine has been reported in Bos taurus with data available.

structure given in first source

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(furan-2-carbonylamino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c9-6(10)4-8-7(11)5-2-1-3-12-5/h1-3H,4H2,(H,8,11)(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSPQDMRTZZYQLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50205124 |

Source

|

| Record name | Furoylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | 2-Furoylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000439 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

31.7 mg/mL |

Source

|

| Record name | 2-Furoylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000439 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5657-19-2 |

Source

|

| Record name | N-(2-Furoyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5657-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furoylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005657192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furoylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(furan-2-ylformamido)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Furoylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000439 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

163 - 165 °C |

Source

|

| Record name | 2-Furoylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000439 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2-Furoylglycine: An In-depth Technical Guide on its Discovery and History

Introduction

2-Furoylglycine is an N-acylglycine that has garnered significant interest in the scientific community, primarily as a biomarker for coffee consumption. This technical guide provides a comprehensive overview of the discovery, history, biosynthesis, and analytical methodologies related to this fascinating molecule. Designed for researchers, scientists, and drug development professionals, this document delves into the core scientific literature to present a detailed understanding of this compound.

Discovery and History

The initial identification of this compound in human urine dates back to a 1972 study by Pettersen and Jellum.[1] Their work, published in Clinica Chimica Acta, focused on identifying and determining the metabolic origin of urinary organic acids. Using techniques such as gas chromatography (GC) and mass spectrometry (MS), they successfully isolated and characterized this compound.[1] This seminal study laid the groundwork for future investigations into the compound's origins and physiological significance.

For decades, this compound remained a relatively obscure metabolite. However, with the rise of metabolomics and the search for specific dietary biomarkers, interest in the molecule was renewed. A pivotal 2015 study published in the Journal of Agricultural and Food Chemistry firmly established this compound as a sensitive and specific biomarker for coffee consumption.[2][3] This research demonstrated that urinary levels of this compound rise significantly after coffee intake, peak at approximately two hours, and return to baseline levels within 24 hours.[2]

Biosynthesis and Metabolism

This compound is not endogenously produced by humans. Its precursors are furan (B31954) derivatives, which are formed during the heating of foods, particularly through the Maillard reaction. Coffee beans, through the roasting process, are a rich source of these furan precursors.

The biosynthesis of this compound in the body is a detoxification process. Furan derivatives, such as 2-furoic acid, are conjugated with the amino acid glycine (B1666218). This reaction is catalyzed by the mitochondrial enzyme Glycine N-acyltransferase (GLYAT) . The overall reaction is as follows:

2-Furoyl-CoA + Glycine → this compound + CoA

The GLYAT enzyme plays a crucial role in the detoxification of various xenobiotic and endogenous acyl-CoA compounds.

Signaling Pathway Diagram

Quantitative Data

| Condition | Urinary this compound Level | Time to Peak Concentration | Return to Baseline |

| No Coffee Consumption | Baseline/Undetectable | N/A | N/A |

| After Coffee Consumption | Significantly Elevated | ~2 hours | ~24 hours |

Experimental Protocols

The detection and quantification of this compound in biological samples, primarily urine, rely on advanced analytical techniques. The two most common methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Urinary Organic Acids

This protocol provides a general workflow for the analysis of organic acids in urine, which is applicable for the detection of this compound.

1. Sample Preparation:

- Normalization: Thaw frozen urine samples at room temperature. To account for variations in urine dilution, normalize the sample volume based on creatinine (B1669602) concentration.

- Internal Standard: Add an appropriate internal standard to the normalized urine sample.

- Extraction: Acidify the urine sample with HCl to a pH < 2. Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate. Repeat the extraction process to ensure complete recovery.

- Drying: Evaporate the pooled organic extracts to dryness under a stream of nitrogen gas.

2. Derivatization:

- To increase volatility and thermal stability for GC analysis, the dried residue must be derivatized. A common method is a two-step process:

- Oximation: Add a solution of methoxyamine hydrochloride in pyridine (B92270) and incubate to convert keto-groups to methoximes.

- Silylation: Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and incubate to convert acidic protons to trimethylsilyl (B98337) (TMS) ethers and esters.

3. GC-MS Analysis:

- Injection: Inject a small volume of the derivatized sample into the GC-MS system.

- Separation: Use a capillary column (e.g., DB-5ms) with a temperature gradient program to separate the different organic acids.

- Detection: The mass spectrometer is operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification.

¹H NMR Spectroscopy Protocol for Urine Metabolite Profiling

This protocol outlines a general procedure for the analysis of metabolites in urine using ¹H NMR, which can be used to identify and relatively quantify this compound.

1. Sample Preparation:

- Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge the samples to pellet any particulate matter.

- Buffering: To a specific volume of urine supernatant, add a phosphate (B84403) buffer prepared in deuterium (B1214612) oxide (D₂O). The buffer is crucial to maintain a constant pH, as chemical shifts of many metabolites are pH-dependent. The D₂O also provides the lock signal for the NMR spectrometer.

- Internal Standard: The buffer should contain an internal standard for chemical shift referencing and quantification, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP).

- Transfer: Transfer the final mixture to an NMR tube.

2. ¹H NMR Data Acquisition:

- Spectrometer: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution and sensitivity.

- Pulse Sequence: A one-dimensional ¹H NMR spectrum is typically acquired using a pulse sequence with water suppression, such as the NOESY-presat pulse sequence.

- Acquisition Parameters: Key parameters include the spectral width, number of scans, relaxation delay, and acquisition time. These should be optimized for urine samples.

3. Data Processing and Analysis:

- Processing: The raw NMR data (Free Induction Decay - FID) is processed by applying Fourier transformation, phase correction, and baseline correction.

- Identification: Metabolites, including this compound, are identified by comparing the chemical shifts and coupling patterns of the peaks in the spectrum to databases and literature values.

- Quantification: The concentration of metabolites can be determined relative to the internal standard by integrating the area of specific peaks.

Experimental Workflow Diagram

Conclusion

This compound, since its initial discovery in 1972, has evolved from a minor urinary metabolite to a well-established biomarker of coffee consumption. Its formation through the glycine conjugation of furan derivatives highlights a key detoxification pathway in human metabolism. The analytical methods of GC-MS and ¹H NMR spectroscopy are powerful tools for its detection and quantification in biological fluids. Further research may focus on elucidating its potential role in other dietary exposures and its broader implications for human health.

References

An In-Depth Technical Guide to 2-Furoylglycine: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, metabolic pathways, and analytical methodologies related to 2-furoylglycine. This compound, an N-acyl amino acid, is a significant metabolite of furan (B31954) derivatives found in various foods and is increasingly recognized as a biomarker for coffee consumption. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering structured data, experimental insights, and visualizations to facilitate further investigation and application of this compound.

Chemical and Physical Properties

This compound, also known as N-(2-furoyl)glycine, is a derivative of the amino acid glycine (B1666218).[1] Its core structure consists of a furan-2-carbonyl group attached to the nitrogen atom of glycine.

Identifiers and Molecular Characteristics

| Property | Value | Source |

| IUPAC Name | 2-[(furan-2-yl)formamido]acetic acid | [2] |

| CAS Number | 5657-19-2 | [2] |

| Molecular Formula | C₇H₇NO₄ | [2] |

| Average Molecular Weight | 169.13 g/mol | [2] |

| Monoisotopic Molecular Weight | 169.037507717 g/mol | |

| SMILES | OC(=O)CNC(=O)C1=CC=CO1 | |

| InChI Key | KSPQDMRTZZYQLM-UHFFFAOYSA-N |

Physical Properties

| Property | Value | Source |

| Physical State | Powder or crystals | |

| Color | White to off-white | |

| Melting Point | 163-165 °C | |

| Water Solubility | 31.7 mg/mL | |

| pKa (Strongest Acidic) | 3.34 (Predicted) |

Synthesis and Purification

The synthesis of this compound is typically achieved through the acylation of glycine with a derivative of 2-furoic acid. A common and well-established method for this transformation is the Schotten-Baumann reaction.

Experimental Protocol: Schotten-Baumann Synthesis of this compound

Materials:

-

Glycine

-

2-Furoyl chloride

-

Sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃)

-

Water

-

Dichloromethane (B109758) (or other suitable organic solvent)

-

Hydrochloric acid (HCl) for acidification

Procedure:

-

Dissolution of Glycine: Dissolve glycine in an aqueous solution of sodium hydroxide or sodium bicarbonate at a cooled temperature (0-5 °C). The base is used to deprotonate the amino group of glycine, making it a more potent nucleophile.

-

Acylation: Slowly add 2-furoyl chloride to the stirred glycine solution. The reaction is exothermic, so maintaining a low temperature is crucial to prevent side reactions. The deprotonated amino group of glycine attacks the carbonyl carbon of 2-furoyl chloride, displacing the chloride ion.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting materials and the formation of the product.

-

Workup: Once the reaction is complete, the reaction mixture is typically washed with an organic solvent like dichloromethane to remove any unreacted 2-furoyl chloride.

-

Acidification and Precipitation: The aqueous layer is then acidified with hydrochloric acid to a pH of approximately 2-3. This protonates the carboxylate group of this compound, causing it to precipitate out of the solution as a solid.

-

Purification: The crude this compound can be collected by filtration and purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a pure crystalline product.

Synthesis of this compound via Schotten-Baumann reaction.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following ¹H and ¹³C NMR chemical shifts have been reported for this compound in D₂O.

¹H NMR Chemical Shifts (500 MHz, D₂O):

| Atom | Chemical Shift (ppm) |

| H16 | 7.165 |

| H13 | 6.621 |

| H18 | 7.673 |

| H14, H17 (CH₂) | 3.915 |

¹³C NMR Chemical Shifts (D₂O):

| Atom | Chemical Shift (ppm) |

| C6 | 146.479 |

| C7 (CH₂) | 42.977 |

| C8 (Amide C=O) | 160.646 |

| C9 | 115.241 |

| C10 | 112.176 |

| C11 | 146.046 |

| C12 (Carboxyl C=O) | 176.718 |

Infrared (IR) Spectroscopy

-

O-H stretch (carboxylic acid): Broad band around 3300-2500 cm⁻¹

-

N-H stretch (amide): Around 3300 cm⁻¹

-

C-H stretch (aromatic and aliphatic): Around 3100-3000 cm⁻¹ and 2900-2800 cm⁻¹

-

C=O stretch (carboxylic acid and amide): Strong absorptions around 1700-1630 cm⁻¹

-

C=C stretch (furan ring): Around 1600-1475 cm⁻¹

-

C-N stretch: Around 1400-1200 cm⁻¹

Mass Spectrometry (MS)

The fragmentation of this compound in mass spectrometry would likely involve cleavage of the amide bond and fragmentation of the furan ring. Common fragmentation patterns for N-acyl amino acids involve the loss of water, CO, and cleavage at the amide bond.

Metabolic Pathway and Biological Significance

This compound is an endogenous metabolite found in human urine and feces. It is formed from the metabolic processing of furan derivatives, which are commonly found in heat-processed foods, particularly coffee.

Biosynthesis of this compound

The primary pathway for the formation of this compound involves two main steps:

-

Oxidation of Furan Derivatives: Furan-containing compounds, such as furfural (B47365) from dietary sources, are oxidized in the body to 2-furoic acid.

-

Glycine Conjugation: The resulting 2-furoic acid is then conjugated with the amino acid glycine. This reaction is catalyzed by the mitochondrial enzyme glycine N-acyltransferase (GLYAT). The enzyme activates 2-furoic acid by forming a thioester with Coenzyme A (2-furoyl-CoA), which then reacts with glycine to form this compound and release Coenzyme A.

Metabolic pathway of this compound formation.

Biological Role and Significance

This compound is primarily considered a detoxification product, facilitating the excretion of potentially harmful furan compounds. Its presence in urine has been established as a reliable biomarker for the consumption of coffee and other foods that undergo the Maillard reaction during processing.

Reactivity

The chemical reactivity of this compound is determined by its functional groups: the furan ring, the amide linkage, and the carboxylic acid.

-

Furan Ring: The furan ring is an electron-rich aromatic system susceptible to electrophilic substitution. It can also undergo reactions such as oxidation and ring-opening under certain conditions.

-

Amide Bond: The amide bond is relatively stable but can be hydrolyzed under acidic or basic conditions to yield 2-furoic acid and glycine.

-

Carboxylic Acid: The carboxylic acid group can undergo typical reactions such as esterification and salt formation.

Analytical Methods

The detection and quantification of this compound in biological matrices are crucial for its study as a biomarker. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common analytical techniques employed.

HPLC and LC-MS Protocols

Sample Preparation:

-

Urine samples are typically diluted and centrifuged to remove particulate matter. Solid-phase extraction (SPE) may be used for sample cleanup and concentration.

Chromatographic Separation:

-

HPLC: Reversed-phase HPLC with a C18 column is commonly used. The mobile phase often consists of a gradient of an aqueous solution with a small amount of acid (e.g., formic acid or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is often achieved using a UV detector.

-

LC-MS: This technique offers higher sensitivity and selectivity. The chromatographic conditions are similar to HPLC. The mass spectrometer is typically operated in negative ion mode for the detection of the deprotonated molecule [M-H]⁻. Tandem mass spectrometry (MS/MS) can be used for structural confirmation and enhanced quantification.

General workflow for the analysis of this compound.

Toxicology

The toxicological profile of this compound is not extensively studied. However, a Safety Data Sheet (SDS) indicates that it may cause skin and serious eye irritation. As a metabolite of furan compounds, its toxicological relevance is often considered in the context of the parent compounds. Furan itself is a known hepatotoxin and carcinogen in rodents, and its toxicity is mediated by a reactive metabolite. The formation of this compound represents a detoxification pathway that mitigates the potential toxicity of furan derivatives.

Conclusion

This compound is a significant metabolite with well-defined chemical and physical properties. Its role as a biomarker for dietary intake, particularly of coffee, is well-established. This guide provides a foundational understanding of its synthesis, spectral characteristics, metabolic fate, and analytical detection. Further research into its specific biological activities and a more comprehensive toxicological evaluation will enhance its utility in the fields of nutrition, metabolomics, and drug development.

References

2-Furoylglycine: A Comprehensive Technical Overview of its Biological Function and Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Furoylglycine (2-FG) is an acylglycine that has garnered significant attention as a sensitive and specific biomarker for coffee consumption. Its presence in biological fluids is directly linked to the dietary intake of furan (B31954) derivatives, which are formed during the roasting of coffee beans. Beyond its role as a dietary biomarker, emerging research suggests potential, albeit less defined, roles for this compound in the context of gut microbiome activity and mitochondrial function. This technical guide provides an in-depth exploration of the biological functions and significance of this compound, summarizing key quantitative data, detailing experimental protocols for its detection, and illustrating its metabolic pathway.

Introduction

This compound is a metabolite formed through the conjugation of 2-furoic acid with glycine (B1666218).[1] While acylglycines are typically minor metabolites of fatty acids, the excretion of specific acylglycines can be indicative of certain inborn errors of metabolism.[2] However, the primary and most well-documented significance of this compound lies in its role as a biomarker of dietary exposure, specifically to coffee.[3][4][5] Its precursors are furan derivatives generated via the Maillard reaction during the roasting of coffee beans. This document aims to provide a comprehensive technical resource on the current understanding of this compound's biological role, from its metabolic origins to its clinical and research applications.

Metabolic Pathway and Biological Origin

The formation of this compound is a multi-step process that begins with the consumption of foods containing furan derivatives, most notably coffee.

-

Source of Precursors: The roasting of coffee beans leads to the formation of various furan derivatives, such as furfuryl alcohol and furfural, from pentoses and amino acids through the Maillard reaction.

-

Metabolic Conversion: Upon ingestion, these furan derivatives undergo metabolic conversion to 2-furoic acid.

-

Glycine Conjugation: Subsequently, 2-furoic acid is conjugated with the amino acid glycine to form this compound. This reaction is catalyzed by glycine N-acyltransferase.

-

Excretion: this compound is then excreted from the body, primarily through urine.

This metabolic process effectively reduces the diversity of ingested furan metabolites into a single, detectable biomarker.

Visualizing the Metabolic Pathway

Caption: Metabolic pathway of this compound formation.

Biological Significance and Function

Biomarker of Coffee Consumption

The most established biological significance of this compound is its utility as a sensitive and specific biomarker for coffee intake. Numerous studies have demonstrated a direct correlation between coffee consumption and the urinary excretion of this compound.

-

Specificity: The biomarker is not excreted after the consumption of coffee substitutes like tea and chicory coffee, highlighting its specificity to coffee.

-

Kinetics: Maximal urinary excretion of this compound occurs approximately 2 hours after coffee consumption and returns to baseline levels within 24 hours. This makes it a promising acute biomarker.

| Parameter | Value | Reference |

| Time to Maximal Excretion | 2 hours post-consumption | |

| Return to Baseline | Within 24 hours | |

| Specificity | Not detected after tea or chicory coffee consumption |

Potential Links to Gut Microbiome and Mitochondrial Function

While the evidence is less extensive, some studies have suggested a potential association between this compound and the gut microbiome, as well as mitochondrial fatty acid beta-oxidation.

-

Gut Microbiome: Alterations in the gut microbiome have been linked to changes in the levels of various metabolites, and some studies have noted this compound in this context. However, a direct functional role of this compound in modulating the gut microbiome, or vice versa, has not been definitively established.

-

Mitochondrial Function: As an acylglycine, its metabolism is linked to pathways within the mitochondria. Altered levels could potentially reflect changes in mitochondrial fatty acid oxidation, though this is largely speculative and requires further investigation.

Association with Disease

The presence of this compound has been investigated in the context of several diseases, primarily as a reflection of dietary habits (coffee consumption) that may be associated with disease risk or as a metabolite identified in broader metabolomic studies.

-

Parkinson's Disease: One study identified lower levels of this compound in the serum of PARK2 Parkinson's disease patients.

-

Age-related Macular Degeneration (AMD): this compound has been identified as a potential marker in AMD, possibly reflecting perturbed caffeine (B1668208) metabolism in these patients.

-

Chronic Kidney Disease (CKD): Glycine metabolism is known to be relevant in CKD pathogenesis. While direct studies on this compound and CKD are limited, the involvement of glycine conjugation in its formation suggests a potential, yet unexplored, link to renal function.

Experimental Protocols

The detection and quantification of this compound are primarily achieved through metabolomic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) being the most common.

¹H NMR Metabolic Profiling

A key method for identifying this compound as a coffee biomarker has been ¹H NMR spectroscopy of urine samples.

Sample Preparation:

-

Urine samples are collected from subjects.

-

Aliquots of urine are mixed with a phosphate (B84403) buffer solution (e.g., pH 7.4) containing a chemical shift reference standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt, TSP).

-

The mixture is centrifuged to remove any precipitate.

-

The supernatant is then transferred to an NMR tube for analysis.

Data Acquisition:

-

¹H NMR spectra are acquired on a high-field NMR spectrometer (e.g., 600 MHz).

-

A standard one-dimensional pulse sequence with water suppression is typically used.

Data Analysis:

-

Spectra are processed (e.g., Fourier transformation, phasing, baseline correction).

-

Multivariate data analysis techniques, such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA), are employed to identify signals that differ between experimental groups (e.g., coffee drinkers vs. non-drinkers).

-

The signal corresponding to this compound is identified and can be relatively quantified by integrating its characteristic peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers high sensitivity and selectivity for the targeted quantification of this compound.

Sample Preparation:

-

Urine or plasma samples are thawed and centrifuged.

-

An aliquot of the supernatant is diluted with a suitable solvent (e.g., water or a specific buffer).

-

An internal standard may be added for accurate quantification.

-

The sample is then injected into the LC-MS system.

LC Separation:

-

Chromatographic separation is typically performed on a C18 reversed-phase column.

-

A gradient elution with mobile phases such as water and acetonitrile, often with an additive like formic acid, is used to separate the metabolites.

MS Detection:

-

A mass spectrometer, often a triple quadrupole or high-resolution instrument (e.g., Q-TOF, Orbitrap), is used for detection.

-

Detection can be performed in either positive or negative ionization mode, with specific precursor and product ion transitions monitored for quantification in targeted analyses.

Visualizing the Experimental Workflow

Caption: General experimental workflow for this compound analysis.

Future Directions and Conclusion

This compound is firmly established as a reliable biomarker for coffee consumption, with well-defined excretion kinetics. Its application in nutritional epidemiology is clear, providing an objective measure of coffee intake that can aid in studies investigating the health effects of coffee.

The potential links between this compound, the gut microbiome, and mitochondrial metabolism are intriguing but require substantial further research to move from association to causation. Future studies should aim to:

-

Elucidate the specific mechanisms by which the gut microbiome might influence this compound levels, or if this compound itself has any biological activity within the gut.

-

Investigate the relationship between this compound excretion and mitochondrial function, particularly in the context of metabolic disorders.

-

Clarify its role, if any, in the pathophysiology of diseases where it has been identified as a differential metabolite, such as Parkinson's disease and AMD.

References

- 1. ZFIN ChEBI: N-(2-furoyl)glycine [zfin.org]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0000439) [hmdb.ca]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound as a Candidate Biomarker of Coffee Consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Furoylglycine: An In-Depth Technical Guide on its In Vivo Formation, Metabolism, and Role as a Biomarker

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Furoylglycine is an N-acyl-alpha amino acid increasingly recognized in human metabolomics studies.[1][2] Its presence in biological fluids is predominantly as a metabolite of dietary-derived furan (B31954) compounds, which are formed during the thermal processing of food. Consequently, this compound has emerged as a reliable short-term biomarker for the consumption of heated foods, most notably coffee. While the pathway of its formation via detoxification of 2-furoic acid is understood, there is a significant gap in the scientific literature regarding a direct in vivo mechanism of action, physiological function, or specific pharmacological activity of this compound itself. This technical guide synthesizes the current knowledge on the origin, metabolic pathway, and pharmacokinetics of this compound, contextualizes its formation as a detoxification product, and outlines the experimental methodologies used for its study.

Origin and Formation of this compound

The precursors to this compound are furan and its derivatives, which are not naturally present in raw foods but are formed during thermal processes such as roasting, baking, and canning.[3][4][5]

-

Formation of Furan Precursors: Furan derivatives arise from the Maillard reaction and the thermal degradation of various food components, including amino acids, reducing sugars, ascorbic acid, and polyunsaturated fatty acids. Coffee beans are a particularly significant source due to the high temperatures used in the roasting process.

-

Toxicology of Furan: Furan is classified as a "possible human carcinogen" (Group 2B) by the International Agency for Research on Cancer (IARC). This classification underscores the importance of understanding the metabolic fate of dietary furans. The formation of this compound is a direct consequence of exposure to these potentially toxic compounds.

The metabolic journey from dietary furans to the excretion of this compound is a key detoxification process.

Metabolism and Pharmacokinetics

The biotransformation of furan-derived compounds into this compound is a mitochondrial process catalyzed by the enzyme Glycine N-acyltransferase (GLYAT).

-

Enzymatic Conjugation: GLYAT is primarily located in the liver and kidney mitochondria. It facilitates the conjugation of various xenobiotic and endogenous acyl-CoA molecules with glycine. This reaction serves to detoxify the acyl group and renders it more water-soluble for efficient excretion. The formation of this compound from 2-furoyl-CoA is a classic example of this detoxification pathway.

-

Role in Mitochondrial Health: The GLYAT-mediated conjugation is vital for maintaining mitochondrial homeostasis by regenerating free Coenzyme A (CoASH) from potentially toxic acyl-CoA esters. This process is important for sustained mitochondrial energy metabolism.

Pharmacokinetic Profile

Human studies, primarily in the context of coffee consumption, have elucidated the basic pharmacokinetic profile of this compound. It is characterized as an acute biomarker, appearing and clearing from the body rapidly.

| Parameter | Observation | Source |

| Biofluids Detected | Urine, Blood, Feces | |

| Time to Peak Excretion | Maximal urinary excretion occurs ~2 hours post-consumption. | |

| Elimination Half-Life | Urinary levels return to baseline within 24 hours. | |

| Specificity | Not excreted after consumption of coffee substitutes (e.g., tea, chicory). |

Potential Biological Significance

While no direct biological activity has been ascribed to this compound itself, the broader chemical class of furoyl-conjugated amino acids has been explored for therapeutic potential.

-

Furoyl-Conjugated Amino Acids: This class of molecules is being investigated for various pharmacological activities, including anticancer and antimicrobial effects. The conjugation of a bioactive moiety (like a furan ring) with an amino acid can potentially enhance pharmacokinetic properties by utilizing endogenous transport systems. It must be emphasized that these are general properties of a chemical class, and specific research on this compound's intrinsic activity is currently lacking.

Experimental Protocols and Methodologies

The identification and quantification of this compound as a biomarker were achieved through metabolomic analysis of human biofluids.

Key Experimental Technique: NMR Spectroscopy

-

Protocol: Untargeted ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method used for analyzing the metabolic profile of urine samples from nutritional intervention studies.

-

Sample Preparation: Urine samples are typically centrifuged to remove particulate matter. An aliquot is then mixed with a phosphate (B84403) buffer solution containing a chemical shift standard (e.g., TSP-d₄) and D₂O for field-frequency locking.

-

Data Acquisition: One-dimensional ¹H NMR spectra are acquired, often using a pulse sequence with presaturation for water suppression.

-

Data Analysis: The resulting spectra are processed (phasing, baseline correction, and calibration). Multivariate statistical analysis, such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), is used to identify spectral features that differ significantly between study groups (e.g., pre- and post-coffee consumption). The structure of the differentiating metabolite is then confirmed using 2D NMR techniques and comparison to spectral databases.

Conclusion and Future Directions

This compound is a well-characterized metabolite whose presence in vivo is a direct result of the detoxification of dietary-derived furan compounds. Its rapid absorption and excretion kinetics make it an excellent acute biomarker for the intake of thermally processed foods, particularly coffee.

The core of current knowledge centers on its formation, metabolism, and utility as a biomarker. A significant knowledge gap exists regarding any intrinsic biological or pharmacological activity of this compound. Future research should be directed at exploring whether this molecule is merely a benign detoxification product or if it possesses its own subtle physiological or toxicological effects. Such studies would provide a more complete understanding of the consequences of dietary furan exposure.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0000439) [hmdb.ca]

- 2. Exposome-Explorer - N-(2-Furoyl)glycine (Compound) [exposome-explorer.iarc.fr]

- 3. Furan in processed food: formation, toxicology and monitoring: a Review | Journal of Food Safety and Hygiene [jfsh.tums.ac.ir]

- 4. Formation of furan and furan derivatives in model systems and food products - American Chemical Society [acs.digitellinc.com]

- 5. Furan in Thermally Processed Foods - A Review - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of 2-Furoylglycine: From Coffee Biomarker to Potential Bioactive Compound

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Furoylglycine is a metabolite that has garnered significant attention in the fields of metabolomics and nutritional science, primarily as a specific biomarker for coffee consumption.[1][2] This technical guide provides a comprehensive review of the current scientific literature on this compound, detailing its metabolic origins, analytical quantification, and potential biological significance. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.

Synthesis and Metabolism of this compound

This compound is not a compound that is endogenously synthesized in humans without external precursors. Its formation is a direct result of the metabolism of furan (B31954) derivatives, which are abundant in various cooked and processed foods, most notably in coffee.[2][3]

The metabolic pathway begins with the ingestion of furan compounds, such as furfural, which are formed during the Maillard reaction and caramelization processes that occur during the roasting of coffee beans.[4] These furan derivatives are absorbed and subsequently oxidized in the body to form 2-furoic acid. The final step in the formation of this compound is the conjugation of 2-furoic acid with the amino acid glycine (B1666218). This reaction is catalyzed by the enzyme glycine N-acyltransferase, a key enzyme in the detoxification of xenobiotic carboxylic acids.

The glycine conjugation step is a crucial phase II detoxification reaction that renders the xenobiotic compound more water-soluble, facilitating its excretion from the body, primarily through urine.

Metabolic pathway of this compound formation.

Quantitative Data on this compound

The concentration of this compound in biological fluids, particularly urine, is directly correlated with the consumption of coffee. Several studies have quantified its excretion, establishing it as a reliable short-term biomarker.

| Matrix | Subject | Condition | Concentration/Excretion Rate | Reference |

| Urine | Human | Post-coffee consumption (peak) | Maximal excretion at 2 hours | |

| Urine | Human | Post-coffee consumption (baseline) | Return to baseline after 24 hours | |

| Urine | Human | Consumption of coffee substitutes (tea, chicory) | Not detected | |

| Urine | Human | Habitual coffee drinkers vs. non-drinkers | Significantly higher in coffee drinkers |

Experimental Protocols

Quantification of this compound in Urine using ¹H NMR Spectroscopy

This protocol is based on the methodology described in the study by Heinzmann et al. (2015).

Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to remove particulate matter.

-

To 540 µL of the urine supernatant, add 60 µL of a phosphate (B84403) buffer solution (1.5 M K₂HPO₄, pH 7.4) containing 0.1% sodium 3-(trimethylsilyl)propionate-2,2,3,3-d₄ (TSP) as an internal standard.

-

Vortex the mixture thoroughly.

-

Transfer the prepared sample into a 5 mm NMR tube.

NMR Data Acquisition:

-

Acquire ¹H NMR spectra on a 600 MHz spectrometer equipped with a cryoprobe.

-

Use a standard one-dimensional NOESY-presaturation pulse sequence (NOESYPR1D) to suppress the water signal.

-

Acquire spectra at a constant temperature of 300 K.

-

For each sample, collect 128 free induction decays (FIDs) into 64k data points with a spectral width of 20 ppm.

Data Processing and Quantification:

-

Apply a Fourier transform to the FIDs with an exponential line broadening of 0.3 Hz.

-

Phase and baseline correct the spectra manually.

-

Reference the chemical shifts to the TSP signal at δ 0.0.

-

Identify the signals of this compound based on its characteristic chemical shifts.

-

Quantify the relative concentration of this compound by integrating the area of a specific, well-resolved proton signal and normalizing it to the integral of the creatinine (B1669602) methyl signal (δ 3.05).

References

2-Furoylglycine: A Glycine Conjugate as a Biomarker for Coffee Consumption

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Furoylglycine is a glycine (B1666218) conjugate of 2-furoic acid, a compound derived from the dietary intake of furan (B31954) derivatives.[1][2] It has emerged as a significant biomarker, particularly for assessing coffee consumption.[3][4][5] This technical guide provides a comprehensive overview of this compound, including its metabolic origins, analytical methodologies for its detection, and quantitative data from various studies. The information is tailored for researchers, scientists, and drug development professionals interested in dietary biomarkers and metabolomics.

Core Concepts

This compound is formed in the body through the conjugation of 2-furoic acid with the amino acid glycine. This metabolic process is catalyzed by the enzyme glycine N-acyltransferase. The primary dietary precursors to 2-furoic acid are furan derivatives, which are commonly found in heat-processed foods, with coffee being a major source. The presence and concentration of this compound in biological fluids, primarily urine, can therefore serve as a reliable indicator of recent coffee intake.

Metabolic Pathway and Excretion Kinetics

The formation of this compound begins with the ingestion of furan derivatives present in roasted coffee beans. These compounds are metabolized in the body to 2-furoic acid, which is then conjugated with glycine to form this compound.

Studies on the excretion kinetics of this compound have shown that its concentration in urine peaks approximately 2 hours after coffee consumption. The levels typically return to baseline within 24 hours, making it a sensitive biomarker for recent coffee intake.

Quantitative Data

The concentration of this compound in urine has been quantified in several studies, demonstrating a clear correlation with coffee consumption. The following table summarizes key quantitative findings.

| Study Type | Sample Type | Analytical Method | Key Findings | Reference |

| Intervention Study | Urine | 1H NMR Spectroscopy | Maximal urinary excretion of this compound occurred 2 hours post-coffee consumption (p = 0.0002) and returned to baseline after 24 hours (p = 0.74). Not detected after consumption of tea or chicory coffee. | |

| Untargeted Metabolomics | Urine | UHPLC-ESI-QTOF-MS | This compound was one of 16 validated candidate biomarkers for coffee intake. |

Experimental Protocols

Accurate and reliable quantification of this compound is crucial for its application as a biomarker. The following sections detail the methodologies for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).

Sample Preparation for Urine Analysis

Proper sample preparation is the first critical step for obtaining reliable metabolomic data.

-

Collection: Collect mid-stream urine samples. For studies investigating excretion kinetics, timed urine collections are necessary.

-

Storage: Immediately after collection, store urine samples at -80°C until analysis to minimize degradation of metabolites.

-

Thawing and Centrifugation: Thaw frozen urine samples on ice. Centrifuge the samples (e.g., at 10,000 x g for 10 minutes at 4°C) to remove particulate matter.

-

Buffering (for NMR): Mix a specific volume of urine supernatant with a phosphate (B84403) buffer (e.g., 1.5 M potassium phosphate buffer, pH 7.4) in D2O containing a chemical shift reference standard (e.g., TSP or DSS).

-

Dilution (for LC-MS): Dilute the urine supernatant with a suitable solvent (e.g., water or a specific mobile phase) before injection into the LC-MS system.

1H NMR Spectroscopy Analysis

NMR spectroscopy is a powerful tool for the untargeted and targeted analysis of metabolites in biofluids.

-

Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe is recommended for optimal sensitivity and resolution.

-

Pulse Sequence: A one-dimensional 1H NOESY (Nuclear Overhauser Effect Spectroscopy) pulse sequence with water suppression is commonly used for urine analysis.

-

Acquisition Parameters:

-

Temperature: 300 K

-

Spectral Width: Typically 12-20 ppm

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 4-5 seconds

-

Number of Scans: 32-128, depending on the desired signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Reference the chemical shifts to the internal standard (e.g., TSP at 0.0 ppm).

-

Quantify this compound by integrating the area of a specific, well-resolved resonance (e.g., the doublet of doublets at δ 6.65 ppm).

-

LC-MS/MS Analysis

LC-MS/MS offers high sensitivity and selectivity for the targeted quantification of metabolites.

-

Chromatography:

-

Column: A reversed-phase C18 column is typically used for separation.

-

Mobile Phases: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is common.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode can be used.

-

Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for targeted quantification.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and a suitable internal standard are monitored. For example, for N-(2-Furoyl)leucine, a similar compound, MRM transitions were optimized by infusing standard solutions.

-

-

Quantification: A calibration curve is constructed using a series of standard solutions of this compound of known concentrations. The concentration in the unknown samples is then determined by interpolating their peak area ratios (analyte/internal standard) on the calibration curve.

Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in urine.

Conclusion

This compound serves as a robust and sensitive biomarker for recent coffee consumption. Its analysis, through well-established techniques like NMR and LC-MS/MS, provides valuable insights for nutritional and clinical research. The detailed protocols and quantitative data presented in this guide offer a solid foundation for scientists and researchers to incorporate the analysis of this compound into their studies. As metabolomics continues to advance, the role of specific dietary biomarkers like this compound will become increasingly important in understanding the complex interplay between diet, metabolism, and health.

References

- 1. Application of novel solid phase extraction-NMR protocols for metabolic profiling of human urine - Faraday Discussions (RSC Publishing) DOI:10.1039/C8FD00220G [pubs.rsc.org]

- 2. Bacterial Metabolites Mirror Altered Gut Microbiota Composition in Patients with Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound as a Candidate Biomarker of Coffee Consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biomarkers of intake for coffee, tea, and sweetened beverages - PMC [pmc.ncbi.nlm.nih.gov]

Dietary Precursors of 2-Furoylglycine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dietary precursors of 2-furoylglycine, a significant biomarker associated with the consumption of thermally processed foods. This document details the formation of these precursors, their dietary sources, metabolic pathways, and the analytical methodologies for their quantification.

Introduction to this compound and its Precursors

This compound is a metabolite found in urine and is increasingly recognized as a biomarker for the intake of specific foods, most notably coffee.[1][2][3] Its presence in biological fluids is directly linked to the consumption of dietary precursors, primarily furan (B31954) derivatives, which are formed during the thermal processing of food.[4][5] The formation of these furanic compounds is a complex process, predominantly occurring through the Maillard reaction. This non-enzymatic browning reaction involves a chemical reaction between amino acids and reducing sugars at elevated temperatures, leading to the generation of a diverse array of flavor, aroma, and color compounds, including furans.

The primary dietary precursor that leads to the formation of this compound is 2-furoic acid. This compound, along with other furan derivatives like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (5-HMF), is ingested from various food sources. Once absorbed, these furan derivatives undergo metabolic transformation, culminating in the conjugation of 2-furoic acid with the amino acid glycine (B1666218) to form this compound, which is then excreted in the urine.

Quantitative Data on Dietary Precursors

The concentration of this compound precursors, particularly furan and its derivatives, varies significantly across different food products, influenced by factors such as processing temperature, duration, and the specific composition of the raw materials. Coffee is a particularly rich source of these compounds due to the roasting process. Other significant sources include baked goods, fruit juices, and honey.

Below are tables summarizing the quantitative data for key precursors of this compound in various food items.

Table 1: Concentration of Furan in Various Food Products

| Food Product | Concentration Range (ng/g) | Mean Concentration (ng/g) | Reference(s) |

| Brewed Coffee | 42 - 3,660 | - | |

| Roasted Coffee Beans | 42 - 3,660 | - | |

| Instant Coffee | 49 - 2,155 | - | |

| Mixed Coffee | 10 - 201 | - | |

| Canned Coffee | 15 - 209 | - | |

| Infant Formula | 0.2 - 3.2 | - | |

| Baked Beans | 22 - 24 | - | |

| Meat Products | 13 - 17 | - | |

| Soups | 23 - 24 | - | |

| Soy Sauce | - | 27 | |

| Vegetable Juice | 2.9 - 9.6 | - |

Table 2: Concentration of Furfural and 2-Furoic Acid in Various Food Products

| Food Product | Furfural Concentration | 2-Furoic Acid Concentration | Reference(s) |

| Sapa Syrup | - | - | |

| Marsala Wine | 3.7 ± 1.7 mg/L | 27 ± 18 mg/L | |

| Bakery Products | 7.0 ± 4.5 mg/kg | 48 ± 46 mg/kg | |

| Fruit Juice Concentrates (with added Vitamin C) | 3.7 - 9.4 mg/L | 3.4 - 33.4 mg/L | |

| Honey | - | 0.03 - 3 mg/kg | |

| Coffee | Up to 205 mg/kg (2-furoic acid) | - |

Table 3: Concentration of 5-Hydroxymethylfurfural (5-HMF) in Various Food Products

| Food Product | Concentration Range | Mean Concentration | Reference(s) |

| Sapa Syrup | - | 2.3 ± 0.8 g/kg | |

| Marsala Wine | - | 175 ± 150 mg/L | |

| Bakery Products | - | 167 ± 133 mg/kg | |

| Coffee Beans | 7.3 - 897.0 mg/kg | - | |

| Coffee Powder | 9.1 - 651.0 mg/kg | - | |

| Instant Coffee Powder | 23.7 - 5062 mg/kg | - | |

| Drink Powder | ND - 3675.0 mg/kg | - | |

| Honey | 0.048 - 2.933 mg/kg | - |

ND: Not Detected

Experimental Protocols

Accurate identification and quantification of this compound and its precursors are crucial for research in this field. The following sections detail the methodologies for key analytical techniques.

Quantification of Furan and its Derivatives in Food by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC/MS)

This method is widely used for the analysis of volatile compounds like furan in complex food matrices.

Sample Preparation:

-

For solid samples, weigh 1 g of the homogenized sample into a headspace vial.

-

For liquid and paste samples, use 5 g of the sample.

-

Samples should be prepared under cold conditions to minimize the loss of volatile furan.

-

Add a deuterated internal standard (e.g., d4-furan) for accurate quantification.

HS-SPME Parameters:

-

Fiber: Carboxen/Polydimethylsiloxane (CAR/PDMS) is recommended for its high sensitivity.

-

Equilibration Temperature: 50°C

-

Equilibration Time: 20 minutes

-

Extraction Time: 20 minutes

GC-MS Parameters:

-

Column: A porous layer open tubular (PLOT) column is suitable for chromatographic separation.

-

Injector Temperature: 250°C

-

Oven Program: Start at 35°C (hold for 5 min), ramp to 150°C at 10°C/min, then to 240°C at 20°C/min (hold for 5 min).

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for high sensitivity and selectivity.

Quality Control:

-

Analyze procedural blanks and spiked samples to ensure accuracy and precision.

-

The use of a deuterated internal standard is critical to correct for matrix effects and variations in extraction efficiency.

Quantification of this compound in Urine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of non-volatile metabolites like this compound in biological fluids.

Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet any precipitates.

-

Transfer the supernatant to a new tube.

-

For a "dilute-and-shoot" approach, dilute the urine sample (e.g., 1:10) with the initial mobile phase.

-

Add an appropriate internal standard (e.g., isotopically labeled this compound).

-

Vortex and transfer to an autosampler vial.

LC-MS/MS Parameters:

-

LC Column: A C18 reversed-phase column is typically used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from low to high organic phase to elute the analyte.

-

Flow Rate: Typically 0.3-0.5 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.

-

Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the analyte's properties.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be optimized for maximum sensitivity.

Quality Control:

-

Construct a calibration curve using a series of standard solutions of this compound.

-

Include quality control samples at low, medium, and high concentrations within each analytical batch to monitor accuracy and precision.

Metabolic Profiling of Urine by 1H Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR provides a non-targeted approach to analyze a wide range of metabolites in urine, including this compound, and is particularly useful for biomarker discovery.

Sample Preparation:

-

Thaw urine samples at room temperature and centrifuge to remove any sediment.

-

Mix a specific volume of urine (e.g., 630 µL) with a phosphate (B84403) buffer (e.g., 70 µL of 1 M phosphate buffer, pH 7.4) containing a chemical shift and concentration reference standard (e.g., TSP or DSS) and D2O for the field-frequency lock.

-

The buffer is crucial to minimize pH-induced chemical shift variations. A final buffer concentration of at least 0.3 M is recommended for normal urine, and up to 1 M for concentrated urine.

-

Transfer the mixture to an NMR tube.

NMR Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better spectral resolution.

-

Pulse Sequence: A 1D NOESY presaturation pulse sequence is commonly used to suppress the intense water signal.

-

Acquisition Parameters: Key parameters such as the number of scans, relaxation delay, and acquisition time should be optimized for quantitative analysis.

Data Processing and Analysis:

-

Perform Fourier transformation, phase correction, and baseline correction of the raw NMR data.

-

Identify and quantify metabolites by comparing the spectra to reference databases (e.g., HMDB, BMRB) or by using specialized software (e.g., Chenomx).

-

Normalize the data, typically to the creatinine (B1669602) concentration, to account for variations in urine dilution.

Signaling Pathways and Experimental Workflows

The formation of this compound from dietary precursors involves both chemical reactions during food processing and enzymatic transformations within the body.

Maillard Reaction Pathway to Furan Formation

The Maillard reaction is a complex network of reactions. A simplified pathway leading to the formation of furan derivatives is depicted below.

Metabolic Pathway of 2-Furoic Acid to this compound

Once ingested, furan derivatives are metabolized to 2-furoic acid, which is then conjugated with glycine.

References

- 1. harvest.usask.ca [harvest.usask.ca]

- 2. Risks for public health related to the presence of furan and methylfurans in food - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The identification and metabolic origin of this compound and 2,5-furandicarboxylic acid in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Furan in Thermally Processed Foods - A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of 2-Furoylglycine in Human Urine by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Furoylglycine is an N-acylglycine that has garnered significant interest as a biomarker. It is primarily formed in the body after the consumption of foods and beverages containing furan (B31954) derivatives, which are typically generated during heat processing, such as in coffee.[1][2] The quantification of this compound in urine is crucial for nutritional metabolomics, exposure assessment, and potentially in clinical research to understand certain metabolic pathways.[2] This application note provides a detailed protocol for the robust and sensitive quantification of this compound in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Origin and Significance

This compound is an exogenous metabolite, meaning its precursors originate from external sources. Furan derivatives, found in coffee and other heat-processed foods, are absorbed and subsequently conjugated with glycine (B1666218) in the body.[2] This biotransformation is catalyzed by the enzyme glycine N-acyltransferase.[2] The resulting this compound is then excreted in the urine. Its presence and concentration in urine can, therefore, serve as a reliable short-term biomarker for the intake of furan-containing products.

Quantitative Data Summary

The following table summarizes the reported concentration ranges of this compound in human urine. It is important to note that these values can vary significantly based on dietary habits, particularly coffee consumption.

| Parameter | Value | Reference |

| Normal Concentration Range | 0.1544–2.1831 umol/mmol creatinine | |

| Normal Concentration Range | 0.0810–3.2785 umol/mmol creatinine |

Experimental Protocols

This section details the recommended procedures for sample handling, preparation, and LC-MS/MS analysis.

Sample Collection and Handling

Proper sample collection and handling are critical to ensure the integrity of the analyte.

-

Collection: Collect mid-stream urine samples in sterile containers. First-morning voids are often more concentrated, but random samples can also be used, depending on the study design.

-

Storage: Process and freeze samples as soon as possible after collection. Centrifuge the urine at 2,000 x g for 10 minutes at 4°C to remove cellular debris. Transfer the supernatant to a clean tube and store at -80°C until analysis. Avoid multiple freeze-thaw cycles.

Sample Preparation: Dilute-and-Shoot

For urine samples, a simple "dilute-and-shoot" method is often sufficient and provides good recovery and reproducibility.

-

Thaw frozen urine samples on ice.

-

Vortex the samples for 10 seconds to ensure homogeneity.

-

In a microcentrifuge tube, combine 50 µL of urine supernatant with 450 µL of an internal standard solution (e.g., stable isotope-labeled this compound in 50:50 acetonitrile:water). This represents a 1:10 dilution.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The following are recommended starting parameters for the development of a quantitative LC-MS/MS method for this compound. Optimization may be required depending on the specific instrumentation used.

Liquid Chromatography

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 0-1 min: 2% B; 1-5 min: 2-98% B; 5-7 min: 98% B; 7.1-10 min: 2% B |

Tandem Mass Spectrometry

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion (m/z) | 168.04 |

| Product Ion 1 (Quantifier) | 124.03 |

| Product Ion 2 (Qualifier) | 96.02 |

| Internal Standard | Stable isotope-labeled this compound (e.g., m/z 173.05 -> 129.04) |

| Collision Energy | To be optimized for the specific instrument |

| Dwell Time | 100 ms |

Method Validation Parameters

For reliable quantitative results, the analytical method should be validated according to established guidelines. The following parameters should be assessed:

| Parameter | Description |

| Linearity | A calibration curve should be prepared with at least five standards to demonstrate the linear range of the assay. A correlation coefficient (r²) of >0.99 is desirable. |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |

| Precision | Assessed by analyzing replicate samples at different concentrations on the same day (intra-day) and on different days (inter-day). A coefficient of variation (%CV) of <15% is typically acceptable. |

| Accuracy | Determined by spiking known concentrations of the analyte into the matrix and calculating the percent recovery. Recoveries between 85-115% are generally considered acceptable. |

| Matrix Effect | The effect of co-eluting substances from the urine matrix on the ionization of the analyte. This can be assessed by comparing the response of the analyte in a neat solution versus a post-extraction spiked sample. |

| Stability | The stability of this compound in urine should be evaluated under different storage conditions (e.g., freeze-thaw cycles, bench-top stability). |

Conclusion

The LC-MS/MS method described in this application note provides a robust and sensitive approach for the quantitative analysis of this compound in human urine. The simple "dilute-and-shoot" sample preparation protocol is amenable to high-throughput analysis. This method can be a valuable tool for researchers and scientists in the fields of nutritional science, metabolomics, and drug development for monitoring dietary exposure and investigating metabolic pathways involving furan derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Furoylglycine: A Robust Biomarker for Coffee Consumption

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Furoylglycine is a metabolite derived from the consumption of coffee and is considered a specific and sensitive biomarker for assessing coffee intake.[1][2][3] This compound is formed from furan (B31954) derivatives, which are generated during the roasting of coffee beans through the Maillard reaction.[2] Upon ingestion, these furan compounds are metabolized in the body and ultimately excreted in the urine as this compound.[2] The detection and quantification of this compound in urine can provide a reliable indication of recent coffee consumption, making it a valuable tool in nutritional studies, clinical trials, and drug development where monitoring dietary habits is crucial.

The analysis of this compound offers a more objective measure of coffee intake compared to self-reported dietary questionnaires, which can be prone to recall bias. The kinetics of this compound excretion have been characterized by a peak urinary concentration approximately 2 hours after coffee consumption, with levels returning to baseline within 24 hours. This application note provides detailed protocols for the quantification of this compound in urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), along with a summary of its metabolic pathway and excretion dynamics.

Data Presentation

Urinary Excretion Kinetics of this compound

While specific concentrations can vary between individuals based on metabolism and the amount of coffee consumed, the general kinetic profile of this compound excretion is consistent. The following table summarizes the expected trend in urinary this compound levels after the consumption of a single serving of coffee.

| Time Post-Consumption | Expected this compound Concentration | Key Observations |

| 0 hours (Baseline) | Undetectable or very low | Represents the state before coffee intake. |

| 2 hours | Peak Concentration | Maximal excretion of this compound is typically observed. |

| 4-8 hours | Decreasing Concentration | Levels begin to decline as the metabolite is cleared from the body. |

| 24 hours | Return to Baseline | This compound is generally cleared and returns to pre-consumption levels. |

Metabolic Pathway of this compound Formation

The formation of this compound begins with the ingestion of furan derivatives, such as furfural, which are present in roasted coffee. In the body, these compounds undergo a two-step metabolic process. First, the furan derivative is oxidized to 2-furoic acid. Subsequently, 2-furoic acid is conjugated with the amino acid glycine (B1666218) to form this compound, which is then excreted in the urine.

Metabolic pathway of this compound formation.

Experimental Protocols

Quantification of this compound in Urine by LC-MS/MS

This protocol describes a method for the quantitative analysis of this compound in human urine samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

1. Sample Preparation

A simple "dilute-and-shoot" method is often sufficient for urine samples, minimizing sample preparation time and potential for analyte loss.

-

Materials:

-

Human urine samples

-

Milli-Q water or equivalent high-purity water

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Microcentrifuge tubes (1.5 mL)

-

Autosampler vials with inserts

-

-

Procedure:

-

Thaw frozen urine samples at room temperature.

-

Vortex the samples for 10 seconds to ensure homogeneity.

-

Centrifuge the urine samples at 14,000 x g for 10 minutes to pellet any particulate matter.

-

In a clean microcentrifuge tube, dilute the supernatant 1:10 with a solution of 5% acetonitrile in water containing 0.1% formic acid. For example, add 20 µL of urine supernatant to 180 µL of the dilution solution.

-

Vortex the diluted sample for 10 seconds.

-

Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.

-

2. UPLC-MS/MS Analysis

-

Instrumentation:

-

UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

-

UPLC Conditions:

-

Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC HSS T3, 2.1 x 100 mm, 1.8 µm) is recommended for good retention and separation of polar metabolites.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

Gradient:

Time (min) % B 0.0 2 1.0 2 5.0 95 6.0 95 6.1 2 | 8.0 | 2 |

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 500 °C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

Collision Gas: Argon

-

Data Acquisition: Multiple Reaction Monitoring (MRM)

-

-

MRM Transitions for this compound:

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (s) Cone Voltage (V) Collision Energy (eV) This compound 170.05 95.01 0.05 20 15 | this compound | 170.05 | 75.02 | 0.05 | 20 | 25 |

3. Data Analysis and Quantification

-

Quantification is performed by integrating the peak areas of the MRM transitions for this compound.

-

A calibration curve should be prepared using a certified standard of this compound in a surrogate matrix (e.g., synthetic urine or water) to determine the concentration of the analyte in the unknown samples.

-

The use of a stable isotope-labeled internal standard (e.g., this compound-d2) is highly recommended to correct for matrix effects and variations in instrument response.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the analysis of this compound in urine.

Experimental workflow for this compound analysis.

Conclusion

References

Application Note and Experimental Protocols for the Extraction of 2-Furoylglycine

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Furoylglycine is an acylglycine that serves as a biomarker for the consumption of various foods, particularly those that have undergone heat treatment, such as coffee.[1][2] It is formed from the metabolism of furan (B31954) derivatives present in the diet.[1] Accurate quantification of this compound in biological matrices is crucial for nutritional and clinical studies. This document provides detailed protocols for the extraction of this compound from biological samples, primarily urine and plasma, using Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) techniques.[3]

Data Presentation

The choice of extraction method can significantly impact recovery and reproducibility. Below is a summary of comparative data for LLE and SPE based on studies of similar organic acids from biological matrices.